

Spectroscopic Data of 2-Chloro-6-methylbenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **2-Chloro-6-methylbenzotrifluoride** (CAS No. 112641-25-5). Due to the limited availability of experimentally derived spectra for this specific compound, this guide presents predicted spectroscopic data alongside information for a structurally similar compound, 2-Chloro-4-methylbenzotrifluoride, for comparative analysis. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

As experimental spectra for **2-Chloro-6-methylbenzotrifluoride** are not readily available in public databases, predicted data serves as a valuable resource for spectral interpretation and compound identification.

Predicted NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted chemical shifts for ^1H , ^{13}C , and ^{19}F NMR of **2-Chloro-6-methylbenzotrifluoride** are presented below. These predictions are based on computational algorithms and can be used as a reference for experimental data.

Table 1: Predicted NMR Data for **2-Chloro-6-methylbenzotrifluoride**

Nucleus	Predicted Chemical Shift (ppm)
¹ H NMR	Aromatic Protons: 7.2 - 7.6 Methyl Protons: ~2.5
¹³ C NMR	Aromatic Carbons: 120 - 140 CF_3 Carbon: ~125 (quartet) Methyl Carbon: ~20
¹⁹ F NMR	CF_3 : -60 to -65

Predicted IR Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for **2-Chloro-6-methylbenzotrifluoride** are listed in the table below.

Table 2: Predicted IR Absorption Bands for **2-Chloro-6-methylbenzotrifluoride**

Wavenumber (cm ⁻¹)	Functional Group
3100 - 3000	Aromatic C-H Stretch
3000 - 2850	C-H Stretch (Methyl)
1600 - 1450	Aromatic C=C Stretch
1350 - 1150	C-F Stretch (Trifluoromethyl)
800 - 600	C-Cl Stretch

Predicted Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **2-Chloro-6-methylbenzotrifluoride** are provided.

Table 3: Predicted Mass Spectrometry Data for **2-Chloro-6-methylbenzotrifluoride**

m/z	Fragment
194/196	$[M]^+$ (Molecular Ion, showing isotopic pattern for Cl)
175/177	$[M - F]^+$
159/161	$[M - Cl]^+$
125	$[M - CF_3]^+$

Spectroscopic Data of a Structural Isomer: 2-Chloro-4-methylbenzotrifluoride

For comparative purposes, the known spectroscopic properties of the structural isomer, 2-Chloro-4-methylbenzotrifluoride (CAS No. 74483-46-8), are presented.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: Spectroscopic Properties of 2-Chloro-4-methylbenzotrifluoride

Property	Value
Molecular Formula	$C_8H_6ClF_3$
Molecular Weight	194.58 g/mol
^{13}C NMR (Predicted)	Aromatic Carbons: 120 - 140 CF_3 Carbon: ~125 (quartet) Methyl Carbon: ~20

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate compound characterization. The following sections outline standard experimental protocols for NMR, IR, and MS analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

- Sample Quantity: For ^1H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[5] For ^{13}C NMR, a more concentrated solution of 50-100 mg is recommended.[5]
- Solvent Selection: Choose a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , Benzene- d_6 , DMSO-d_6) that completely dissolves the sample.[5]
- Internal Standard: An internal standard such as tetramethylsilane (TMS) is often used for chemical shift calibration.[5]
- Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample solution through a pipette with a cotton or glass wool plug into a clean NMR tube.[6]

Data Acquisition Workflow



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NMR Data Acquisition and Processing Workflow.

^1H NMR Acquisition

A standard ^1H NMR experiment involves a single pulse sequence. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.[7] The resulting signals are detected and processed to generate the spectrum.

^{13}C NMR Acquisition

Due to the low natural abundance and smaller magnetic moment of the ^{13}C nucleus, signal averaging over a longer period is necessary.[8] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.[9]

^{19}F NMR Acquisition

¹⁹F is a highly sensitive nucleus with 100% natural abundance, making ¹⁹F NMR a powerful tool for analyzing fluorinated compounds.[10] The wide chemical shift range of ¹⁹F provides excellent signal dispersion.[10]

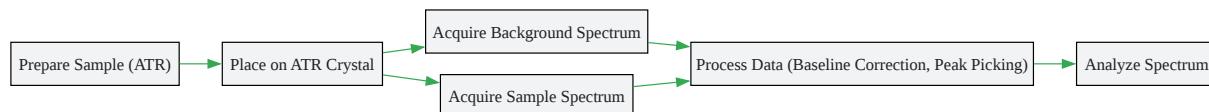
Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common technique that requires minimal sample preparation.[11]

- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in press.
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) after analysis.

Data Acquisition Workflow



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IR Spectroscopy Data Acquisition Workflow.

Mass Spectrometry (MS)

Sample Introduction and Ionization

- Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, where high-energy electrons bombard the sample molecules, leading to ionization and fragmentation.[12]

Data Acquisition Workflow



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